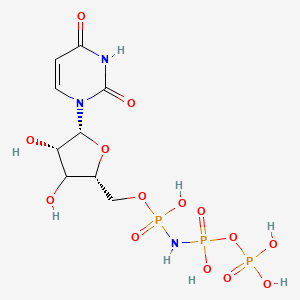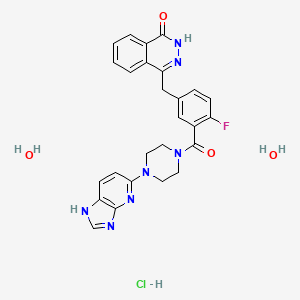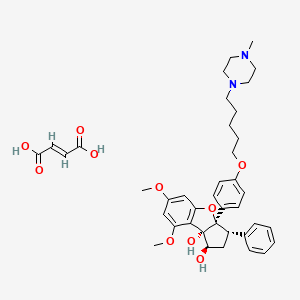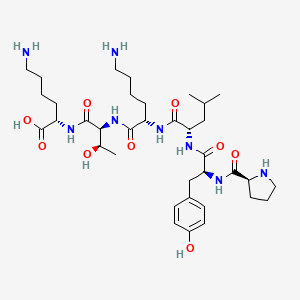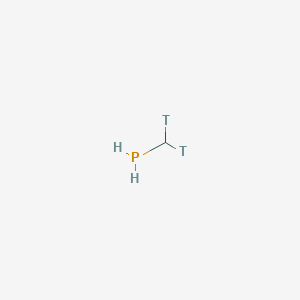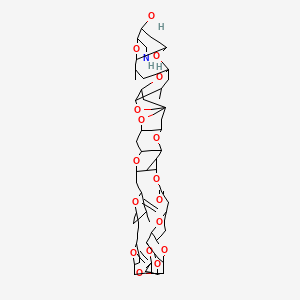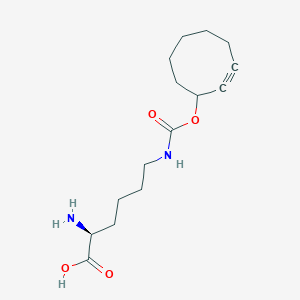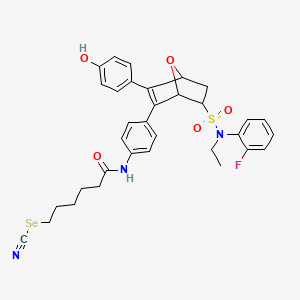
ER degrader 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ER degrader 6: is a selective estrogen receptor degrader (SERD) that targets the estrogen receptor (ER) for degradation. This compound is part of a new class of therapeutic agents designed to treat estrogen receptor-positive (ER+) breast cancer by promoting the degradation of the estrogen receptor, thereby inhibiting the growth of cancer cells that rely on estrogen signaling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger batch sizes. This involves optimizing reaction conditions for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: ER degrader 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
科学的研究の応用
ER degrader 6 has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study the mechanisms of selective estrogen receptor degradation.
- Employed in the development of new synthetic methodologies for SERDs .
Biology:
- Investigated for its role in modulating estrogen receptor signaling pathways.
- Used in cell-based assays to study the effects of ER degradation on cellular processes .
Medicine:
- Primarily used in the treatment of ER+ breast cancer.
- Studied for its potential to overcome resistance to traditional endocrine therapies .
Industry:
- Applied in the pharmaceutical industry for the development of new cancer therapies.
- Used in the production of research-grade compounds for scientific studies .
作用機序
ER degrader 6 exerts its effects by binding to the estrogen receptor and promoting its degradation. This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation and subsequent degradation by the proteasome. The molecular targets include the estrogen receptor itself, and the pathways involved are primarily related to estrogen signaling and proteasome-mediated degradation .
類似化合物との比較
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation.
Camizestrant: A next-generation oral SERD with similar mechanisms of action.
Elacestrant: Another oral SERD that has shown promise in clinical trials
Uniqueness: ER degrader 6 is unique in its ability to selectively degrade the estrogen receptor with high potency and specificity. Unlike some other SERDs, it is designed to be orally bioavailable, making it more convenient for patients. Additionally, this compound has shown efficacy in overcoming resistance to traditional endocrine therapies, making it a valuable addition to the arsenal of treatments for ER+ breast cancer .
特性
分子式 |
C33H34FN3O5SSe |
|---|---|
分子量 |
682.7 g/mol |
IUPAC名 |
[6-[4-[6-[ethyl-(2-fluorophenyl)sulfamoyl]-3-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-2-en-2-yl]anilino]-6-oxohexyl] selenocyanate |
InChI |
InChI=1S/C33H34FN3O5SSe/c1-2-37(27-9-6-5-8-26(27)34)43(40,41)29-20-28-31(22-13-17-25(38)18-14-22)32(33(29)42-28)23-11-15-24(16-12-23)36-30(39)10-4-3-7-19-44-21-35/h5-6,8-9,11-18,28-29,33,38H,2-4,7,10,19-20H2,1H3,(H,36,39) |
InChIキー |
OVNVQSFVXDRGGF-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1F)S(=O)(=O)C2CC3C(=C(C2O3)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


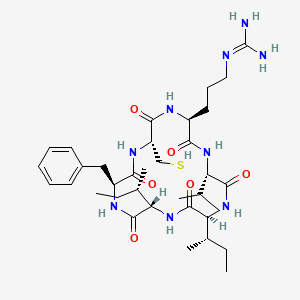
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
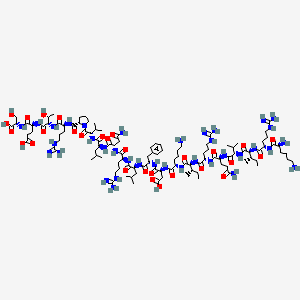
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
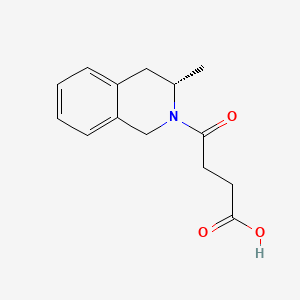

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
